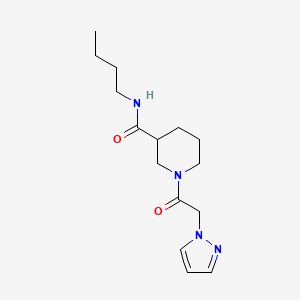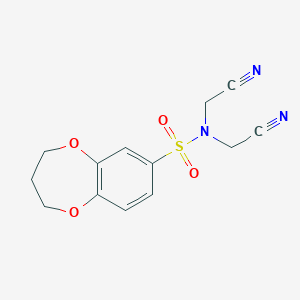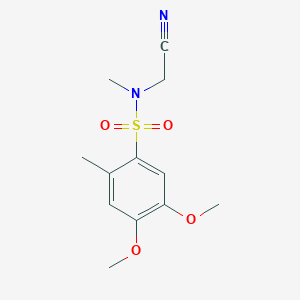
N-butyl-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, and various industrial applications. The structure of this compound includes a piperidine ring, a pyrazole ring, and a carboxamide group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Acylation of Piperidine: The piperidine ring is acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to introduce the carboxamide group.
Coupling Reaction: The pyrazole and piperidine intermediates are then coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-butyl-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-butyl-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-butyl-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxamide: shares similarities with other pyrazole and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-butyl-1-(2-pyrazol-1-ylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-2-3-7-16-15(21)13-6-4-9-18(11-13)14(20)12-19-10-5-8-17-19/h5,8,10,13H,2-4,6-7,9,11-12H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQVJUWWTYLSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCN(C1)C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]piperazin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6966213.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B6966214.png)
![N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-6-propan-2-ylpyridine-3-carboxamide](/img/structure/B6966217.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B6966222.png)
![N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]-1-(thiophene-2-carbonyl)piperidine-2-carboxamide](/img/structure/B6966239.png)


![N-[1-(3-methoxyphenyl)propan-2-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B6966259.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6966271.png)
![4-[4-[(6-Methoxypyridin-2-yl)methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B6966274.png)

![2-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966296.png)
![6-chloro-4-N-[2-(4-pyrazol-1-ylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6966311.png)
![6-chloro-4-N-[(1-phenylcyclopropyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6966315.png)
